molecular formula C29H24N6O2S B11604533 (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 624724-07-8

(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B11604533
CAS No.: 624724-07-8
M. Wt: 520.6 g/mol
InChI Key: LSHXDDFDQOSQNA-XYGWBWBKSA-N
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Description

(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolo[3,2-B][1,2,4]triazole ring, and a pyridine ring, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazolo[3,2-B][1,2,4]triazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques. This ensures consistent quality and yield while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis .

Biology

In biology, researchers investigate its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Preliminary studies might focus on its activity against specific diseases or conditions, such as cancer or inflammatory disorders .

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial applications .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one apart is its combination of multiple ring systems and functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

624724-07-8

Molecular Formula

C29H24N6O2S

Molecular Weight

520.6 g/mol

IUPAC Name

(5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H24N6O2S/c1-19(2)18-37-24-10-8-20(9-11-24)26-22(17-34(32-26)23-6-4-3-5-7-23)16-25-28(36)35-29(38-25)31-27(33-35)21-12-14-30-15-13-21/h3-17,19H,18H2,1-2H3/b25-16-

InChI Key

LSHXDDFDQOSQNA-XYGWBWBKSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6

Origin of Product

United States

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